An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Acetate
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of nandrolone acetate (19-nortestosterone 17β-acetate). Nandrolone acetate is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] This document details the synthetic route from its parent compound, nandrolone, and outlines the analytical methodologies crucial for its structural elucidation and purity assessment. The information is intended for research, development, and forensic applications.[2]
Synthesis of Nandrolone Acetate
The synthesis of nandrolone acetate is achieved through the esterification of the 17β-hydroxyl group of nandrolone. This process involves reacting nandrolone with an acetylating agent.
General Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of nandrolone acetate from nandrolone.
Caption: General workflow for the esterification of nandrolone to nandrolone acetate.
Experimental Protocol: Esterification of Nandrolone
This protocol describes a general procedure for the synthesis of nandrolone esters.[3]
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Dissolution: Dissolve nandrolone in a suitable solvent, such as pyridine.
-
Acylation: Add the acetylating agent, either acetyl chloride or acetic anhydride, to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature for a specified period to allow the esterification to proceed to completion.
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Work-up: After the reaction is complete, the mixture is typically worked up to remove excess reagents and by-products. This may involve quenching the reaction, extraction, and washing.
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Purification: The crude product is then purified, commonly by chromatographic techniques, to yield pure nandrolone acetate.[4]
Chemical and Physical Data
The fundamental chemical and physical properties of nandrolone acetate are summarized below.
| Property | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5] |
| Synonyms | 19-Nortestosterone Acetate, 3-oxoestr-4-en-17β-yl acetate[6] |
| CAS Number | 1425-10-1[6] |
| Molecular Formula | C₂₀H₂₈O₃[5] |
| Molecular Weight | 316.43 g/mol [6] |
| Appearance | White powder[6] |
| Melting Point | 85.42 °C[6] |
| UVmax | 239 nm[2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (2 mg/ml).[2] |
Chemical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized nandrolone acetate.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive chemical characterization of a synthesized compound like nandrolone acetate.
Caption: Logical workflow for the chemical characterization of nandrolone acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.
Experimental Protocol: ¹H NMR [6]
| Parameter | Specification |
| Instrument | 400 MHz NMR spectrometer |
| Sample Preparation | Dilute analyte to ~10 mg/mL in CDCl₃ containing TMS as a 0 ppm reference. |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
| Spectral Width | -3 ppm to 13 ppm |
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.87 | s | H-4 |
| 4.67 | t | H-17 |
| 2.09 | s | Acetate methyl protons |
| 0.86 | s | H-18 |
(Note: Specific chemical shifts can vary slightly based on solvent and instrument.)[7]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating nandrolone acetate from potential impurities and for determining its molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS [6]
| Parameter | Specification |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 μm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| Injection | 1 μL, Split Ratio = 25:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | ~17.05 min |
Mass Spectral Data
| m/z | Interpretation |
| 316 | Molecular Ion [M]⁺[6] |
| 274 | [M - C₂H₂O]⁺ |
| 256 | [M - CH₃COOH]⁺[5] |
| 228 | Further fragmentation |
| 43 | [CH₃CO]⁺[5] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR [6]
| Parameter | Specification |
| Instrument | FTIR with diamond ATR attachment (1 bounce) |
| Scans | 32 (sample and background) |
| Resolution | 4 cm⁻¹ |
| Aperture | 150 |
Key IR Absorption Bands [8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~1660 | C=O stretch (α,β-unsaturated ketone) |
| ~1615 | C=C stretch (alkene) |
| ~1240 | C-O stretch (ester) |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of nandrolone acetate.
Experimental Protocol: RP-HPLC [9][10][11]
| Parameter | Specification |
| System | Reverse-phase HPLC with UV detector |
| Column | C18 or RP-8 |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water/buffer |
| Detection | UV at ~240 nm |
| Sample Preparation | Dissolve a known weight of the sample in a suitable solvent and dilute to a known concentration. |
Relevant Signaling Pathway
Nandrolone, the active hormone released from nandrolone acetate, exerts its effects by binding to the androgen receptor (AR). Understanding this pathway is crucial for researchers in drug development.
Caption: Simplified androgen receptor signaling pathway for nandrolone.
References
- 1. Nandrolone acetate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3862195A - Steroid derivatives and the preparation thereof - Google Patents [patents.google.com]
- 5. Nandrolone acetate | C20H28O3 | CID 102122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. tandfonline.com [tandfonline.com]
